molecular formula C15H20BrNO3 B14790201 (S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate

(S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B14790201
M. Wt: 342.23 g/mol
InChI Key: XGXPBPXYRGHKHB-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl group, a bromophenoxy group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-tert-butyl pyrrolidine-1-carboxylate and 2-bromophenol.

    Coupling Reaction: The key step in the synthesis is the coupling of (S)-tert-butyl pyrrolidine-1-carboxylate with 2-bromophenol. This is usually achieved through a nucleophilic substitution reaction, where the bromine atom in 2-bromophenol is replaced by the pyrrolidine moiety.

    Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques, such as automated synthesis and in-line monitoring, may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-1-carboxylate Derivatives: Compounds with similar structures, such as pyrrolidine-1-carboxylate derivatives, share some chemical properties and reactivity.

    Bromophenoxy Compounds: Other bromophenoxy compounds may exhibit similar substitution reactions and biological activities.

Uniqueness

(S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and chiral center

Properties

IUPAC Name

tert-butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-9-8-11(10-17)19-13-7-5-4-6-12(13)16/h4-7,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXPBPXYRGHKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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